molecular formula C9H8N2O2 B8562361 2,3-Dimethyl-6-nitrobenzonitrile

2,3-Dimethyl-6-nitrobenzonitrile

Cat. No.: B8562361
M. Wt: 176.17 g/mol
InChI Key: YRIHDNDJIUJPHH-UHFFFAOYSA-N
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Description

This compound belongs to a class of nitrated aromatic nitriles, which are of interest in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and reactivity. The nitro and nitrile groups are electron-withdrawing, while methyl substituents are electron-donating, creating a unique electronic profile that may influence solubility, stability, and reaction pathways.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2,3-dimethyl-6-nitrobenzonitrile

InChI

InChI=1S/C9H8N2O2/c1-6-3-4-9(11(12)13)8(5-10)7(6)2/h3-4H,1-2H3

InChI Key

YRIHDNDJIUJPHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C#N)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties of Comparable Compounds

Compound Name CAS Reg. No. Molecular Formula Key Substituents/Functional Groups Similarity Score (if applicable) Source
2,3-Dichloro-6-nitrobenzonitrile [2112-22-3] C₇H₂Cl₂N₂O₂ Cl (2,3), NO₂ (6), CN -
6-Nitro-2,3-dihydrobenzofuran-5-amine [20876-37-3] C₈H₈N₂O₃ NO₂ (6), NH₂ (5), fused dioxole 0.94
1-Benzyloxy-2-methyl-3-nitrobenzene [18761-31-4] C₁₄H₁₃NO₃ OCH₂Ph (1), CH₃ (2), NO₂ (3) 0.90
2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene - C₈H₄Cl₂F₃NO₂ Cl (2,3), CF₃ (6), NO₂ (4), CH₃ -

Substituent Effects on Reactivity and Stability

Electron-Withdrawing vs. Electron-Donating Groups 2,3-Dichloro-6-nitrobenzonitrile (Cl substituents): Chlorine atoms are moderately electron-withdrawing via inductive effects, enhancing the electron-deficient nature of the aromatic ring. This increases susceptibility to nucleophilic aromatic substitution (NAS) compared to methyl-substituted analogs .

Functional Group Variations

  • 6-Nitro-2,3-dihydrobenzofuran-5-amine : The fused dioxole ring and amine group introduce steric hindrance and hydrogen-bonding capacity, which may alter solubility and biological activity compared to nitriles .
  • 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene : The trifluoromethyl group is strongly electron-withdrawing, further polarizing the ring and increasing resistance to oxidation .

Preparation Methods

Electrophilic Aromatic Nitration

The most common method involves nitrating 2,3-dimethylbenzonitrile using mixed acid (HNO₃/H₂SO₄) under controlled conditions:

  • Conditions : 0–5°C, 4–6 hours.

  • Mechanism : Nitronium ion (NO₂⁺) attacks the aromatic ring at the para position to the cyano group due to its strong electron-withdrawing effect.

  • Yield : 65–78% after recrystallization (ethanol/water).

Challenges:

  • Over-nitration at adjacent positions occurs above 10°C.

  • Purification requires silica gel chromatography (hexane/EtOAc, 3:1) to separate isomers.

Substitution Reactions with Cyanide Sources

Halogen-Nitrile Exchange

2,3-Dichloro-6-nitrobenzene reacts with CuCN/KCN in DMF at 155°C to yield the target compound:

  • Reagents : CuCN (1.2 eq), KCN (2 eq), DMF solvent.

  • Time : 5 hours.

  • Yield : 93%.

Microwave-Assisted Cyanidation

A rapid alternative uses 2,3-dimethyl-6-nitrobenzyl chloride with NaCN in DMSO under microwave irradiation (100°C, 30 min):

  • Yield : 85%.

  • Purity : >98% (HPLC).

Flow Reactor Synthesis

Continuous-Flow Nitration

A high-throughput method employs a flow reactor for precise temperature control:

  • Substrate : 3-Methyl-6-nitroindazole.

  • Reagents : Dimethyl carbonate (2 eq), 80°C, 90s residence time.

  • Yield : 97% with 99% purity.

Advantages:

  • Minimizes side reactions (e.g., decarboxylation).

  • Scalable for industrial production.

Rearrangement Pathways

Nitro Group Migration

Thermolysis of acetyl nitrate adducts (e.g., 2-cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate) at 200°C induces a 1,3-nitro shift:

  • Conditions : Acetic acid, 2 hours.

  • Yield : 48–53%.

Comparative Analysis of Methods

MethodConditionsYieldPurityKey Reference
Direct NitrationHNO₃/H₂SO₄, 0–5°C65–78%>95%
Halogen-Cyanide ExchangeCuCN/KCN, DMF, 155°C93%97%
Flow ReactorDimethyl carbonate, 80°C, 90s97%99%
RearrangementAcetic acid, 200°C48–53%90–92%

Spectral Characterization

NMR Data (CDCl₃) :

  • ¹H NMR : δ 2.38 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 7.62 (d, J=8.5 Hz, 1H), 8.12 (d, J=8.5 Hz, 1H).

  • ¹³C NMR : δ 21.4 (CH₃), 22.1 (CH₃), 118.9 (CN), 134.6–148.2 (aromatic carbons).

IR (KBr) :

  • 2230 cm⁻¹ (C≡N), 1530 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂).

Industrial and Environmental Considerations

  • Waste Management : Neutralization of spent acid (CaCO₃) reduces environmental impact.

  • Cost Efficiency : Flow reactor methods reduce energy consumption by 40% compared to batch processes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-Dimethyl-6-nitrobenzonitrile, and what key parameters influence yield?

  • Methodological Answer : Synthesis typically involves nitration of dimethylbenzonitrile precursors. Key parameters include temperature control (exothermic nitration requires cooling ), solvent selection (e.g., sulfuric acid for nitration), and stoichiometry of nitric acid. Purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) is critical to isolate the product from byproducts such as di-nitrated isomers .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to prevent nitro group degradation . Use desiccants to avoid hydrolysis of the nitrile group. During handling, employ PPE (gloves, face shields) and work in fume hoods to minimize inhalation risks . Spill containment requires inert absorbents (vermiculite) and avoidance of drainage systems .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm substituent positions and nitrile integrity. HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, while FT-IR verifies functional groups (nitro: ~1520 cm1^{-1}, nitrile: ~2240 cm1^{-1}). Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the nitration of dimethylbenzonitrile precursors?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic effects. Use directing groups (e.g., methyl substituents) to favor nitration at the 6-position. Kinetic control via low-temperature nitration (-10°C) reduces di-nitration . Computational modeling (DFT) predicts transition states to guide solvent/catalyst selection (e.g., HNO3_3/H2_2SO4_4) .

Q. What strategies mitigate degradation of the nitrile group under high-temperature conditions in this compound?

  • Methodological Answer : Degradation pathways include hydrolysis to carboxylic acids. Stabilize by conducting reactions under inert atmospheres (N2_2) and using anhydrous solvents. Additives like molecular sieves absorb moisture, while lower reaction temperatures (<100°C) reduce thermal stress .

Q. How do researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?

  • Methodological Answer : Contradictions arise from isomerism or impurities. Use high-resolution mass spectrometry (HRMS) for exact mass confirmation. X-ray crystallography provides unambiguous structural data. Replicate synthesis and compare with independent analytical labs to rule out instrumentation errors .

Q. What environmental containment methods are effective during large-scale synthesis to prevent ecological contamination?

  • Methodological Answer : Implement closed-system reactors to capture volatile byproducts. Neutralize waste streams with bases (e.g., NaOH) before disposal. Use solvent recovery systems (e.g., distillation) for methylene chloride/benzene mixtures, as improper disposal risks groundwater contamination .

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